N-acetyl-Val-Glu-Ile-Asp-pNA
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Overview
Description
Ac-VEID-pNA, Colorimetric Substrate is a synthetic peptide substrate used primarily in biochemical assays to measure the activity of caspase-6 and related cysteine proteases. The compound is designed to release p-nitroaniline (pNA) upon cleavage by caspase-6, which can be detected colorimetrically by its absorbance at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VEID-pNA involves the stepwise assembly of the peptide sequence N-acetyl-Val-Glu-Ile-Asp-pNA. This is typically achieved through solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Ac-VEID-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically lyophilized and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Ac-VEID-pNA primarily undergoes enzymatic cleavage reactions. When exposed to caspase-6, the peptide bond between the aspartic acid and p-nitroaniline is cleaved, releasing p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-6 enzyme, buffer solutions (e.g., HEPES buffer), and reducing agents (e.g., dithiothreitol).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic cellular conditions.
Major Products
The primary product of the enzymatic reaction is p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm .
Scientific Research Applications
Ac-VEID-pNA is widely used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the study of apoptosis, where it serves as a substrate for caspase-6 activity assays. By measuring the release of p-nitroaniline, researchers can quantify caspase-6 activity and study the mechanisms of cell death .
In addition to apoptosis research, Ac-VEID-pNA is used in drug discovery to screen for potential inhibitors of caspase-6. It is also employed in studies of neurodegenerative diseases, where caspase-6 activity is implicated in the pathology of conditions such as Alzheimer’s disease .
Mechanism of Action
Ac-VEID-pNA exerts its effects through enzymatic cleavage by caspase-6. The enzyme recognizes the specific peptide sequence Val-Glu-Ile-Asp and cleaves the bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The activity of caspase-6 and related proteases can thus be quantified by measuring the absorbance of p-nitroaniline at 405 nm .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-pNA: A substrate for caspase-3, which recognizes the sequence Asp-Glu-Val-Asp.
Ac-LEHD-pNA: A substrate for caspase-9, which recognizes the sequence Leu-Glu-His-Asp.
Uniqueness
Ac-VEID-pNA is unique in its specificity for caspase-6, making it a valuable tool for studying this particular enzyme. While other substrates like Ac-DEVD-pNA and Ac-LEHD-pNA are used for different caspases, Ac-VEID-pNA’s specificity allows for precise measurement of caspase-6 activity, which is crucial in apoptosis and neurodegenerative disease research .
Properties
Molecular Formula |
C28H40N6O11 |
---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39) |
InChI Key |
VXTVKOWKXXPPNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
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